molecular formula C20H20N4O2S B12203590 (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12203590
M. Wt: 380.5 g/mol
InChI Key: IHNDDDSMXZKDKY-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Thiazolidine-2,4-Dione Derivatives in Medicinal Chemistry

Structural and Functional Significance of the Thiazolidine-2,4-Dione Scaffold

The thiazolidine-2,4-dione scaffold is a five-membered heterocyclic ring system containing sulfur at position 1, nitrogen at position 3, and two ketone groups at positions 2 and 4. This unique architecture enables diverse non-covalent interactions, including hydrogen bonding via the carbonyl groups and hydrophobic interactions through the sulfur atom. The planar conformation of the TZD ring facilitates π-π stacking with aromatic residues in biological targets, a feature critical for binding to receptors such as peroxisome proliferator-activated receptor gamma (PPAR-γ).

The scaffold’s electronic configuration enhances its reactivity, allowing it to act as a Michael acceptor in enzymatic environments, thereby modulating pathways like insulin sensitization and apoptosis. For instance, PPAR-γ activation by TZDs improves insulin resistance in type 2 diabetes mellitus by stabilizing the receptor’s ligand-binding domain. Additionally, the sulfur atom contributes to redox modulation, enabling antioxidant activity through scavenging reactive oxygen species (ROS).

Role of Substitutions at Positions 3 and 5 in Biological Activity

Substitutions at positions 3 and 5 of the TZD scaffold are pivotal for tailoring pharmacokinetic and pharmacodynamic properties. Position 3 modifications often introduce alkyl or aryl groups to enhance lipophilicity and target affinity, while position 5 substitutions (typically via Knoevenagel condensation) extend conjugation, improving electronic delocalization and binding specificity.

Position 3 Modifications

The incorporation of a 4-phenylpiperazine moiety at position 3, as seen in “(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione,” introduces a basic nitrogen center capable of forming salt bridges with acidic residues in enzymatic pockets. This modification is exemplified in recent studies where phenylpiperazine-TZD hybrids exhibited dual inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, with IC~50~ values as low as 0.188 µM. The phenylpiperazine group’s flexibility allows optimal positioning within the MAO active site, as confirmed by molecular docking studies.

Position 5 Modifications

A pyridin-3-ylmethylidene group at position 5 extends the π-conjugated system, enhancing interactions with hydrophobic pockets in targets like vascular endothelial growth factor receptor-2 (VEGFR-2). For example, El-Adl et al. demonstrated that TZD derivatives with aromatic substitutions at position 5 inhibited VEGFR-2 with IC~50~ values of 0.26–0.29 µM, outperforming sorafenib in selectivity indices. The pyridine nitrogen further participates in hydrogen bonding, as observed in derivatives targeting thymidylate synthase, where IC~50~ values reached 3.2 µM.

Synergistic Effects of Dual Substitutions

The combination of a phenylpiperazine group at position 3 and a pyridinylmethylidene group at position 5 creates a bifunctional ligand capable of simultaneous engagement with multiple therapeutic targets. Computational studies of analogous compounds reveal that such derivatives adopt a “U-shaped” conformation, enabling simultaneous binding to PPAR-γ’s arm II and arm III regions while occupying the MAO-B flavin adenine dinucleotide (FAD)-binding pocket. This dual targeting is reflected in improved in vitro efficacy, as seen in hybrids exhibiting nanomolar affinities for both PPAR-γ and MAO isoforms.

Table 1: Representative TZD Derivatives and Their Biological Activities
Position 3 Substitution Position 5 Substitution Target Activity (IC~50~) Source
4-Phenylpiperazine Pyridin-3-ylmethylidene MAO-A/MAO-B 0.188–0.330 µM
Benzyl Benzylidene VEGFR-2 0.26–0.72 µM
Methyl 4-Chlorobenzylidene Thymidylate synthase 3.2–5.1 µM

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H20N4O2S/c25-19-18(13-16-5-4-8-21-14-16)27-20(26)24(19)15-22-9-11-23(12-10-22)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15H2/b18-13+

InChI Key

IHNDDDSMXZKDKY-QGOAFFKASA-N

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CN=CC=C3)SC2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Monochloroacetic Acid and Thiourea

Thiazolidine-2,4-dione is synthesized by refluxing monochloroacetic acid (2 mmol) and thiourea (2 mmol) in water with concentrated sulfuric acid as a catalyst. The reaction proceeds for 10–12 hours, yielding a white crystalline solid (78% yield, m.p. 118–120°C) after recrystallization in water.

Reaction conditions :

  • Solvent: H<sub>2</sub>O

  • Catalyst: H<sub>2</sub>SO<sub>4</sub>

  • Temperature: Reflux (100°C)

  • Yield: 78%

Green Synthesis Using Deep Eutectic Solvents (DES)

Alternative methods employ DES (e.g., choline chloride-urea) as both solvent and catalyst. For example, thiazolidine-2,4-dione derivatives are synthesized at 80°C with DES, achieving yields up to 90.9%. This method reduces environmental impact and enhances atom economy.

The introduction of the pyridin-3-ylmethylidene group at position 5 of the TZD core is achieved via Knoevenagel condensation:

Classical Aldol Condensation

Thiazolidine-2,4-dione (2.5 g, 21.36 mmol) reacts with pyridine-3-carbaldehyde (21.36 mmol) in ethanol (150 mL) using piperidine (14.11 mmol) as a base. The mixture is refluxed for 8–9 hours, followed by acidification with acetic acid to precipitate the product.

Typical conditions :

  • Solvent: Ethanol

  • Base: Piperidine

  • Temperature: Reflux (78°C)

  • Yield: 70–85%

DES-Mediated Condensation

Using DES (e.g., choline chloride- N-methylurea) at 80°C accelerates the reaction, achieving 87.9% yield for analogous compounds. The mechanism involves deprotonation of the TZD core by DES, followed by nucleophilic attack on the aldehyde (Figure 1).

Mannich Reaction for 3-[(4-Phenylpiperazin-1-yl)methyl] Substitution

The Mannich reaction introduces the 4-phenylpiperazinylmethyl group at position 3:

One-Pot Mannich Functionalization

A mixture of 5-(pyridin-3-ylmethylidene)-thiazolidine-2,4-dione (1 mmol), formaldehyde (1 mmol), and 1-phenylpiperazine (1 mmol) is stirred in absolute ethanol with a trace of triethylamine (TEA) at room temperature for 2–3 hours. The product precipitates upon quenching with ice-water.

Optimized parameters :

  • Solvent: Ethanol

  • Catalyst: TEA

  • Temperature: 25°C

  • Yield: 78% (analogous compounds)

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes, improving yields to 82–88% for similar Mannich bases.

Purification and Characterization

Recrystallization

Crude products are recrystallized from ethanol or acetic acid to achieve >95% purity. For example, compound 3a (a structural analog) is recrystallized from ethanol, yielding a yellow solid with m.p. 137–150°C.

Chromatographic Methods

Column chromatography (silica gel, petroleum ether/ethyl acetate 10:1 to 1:1) resolves impurities, particularly for intermediates.

Analytical Data

Spectral Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.90 (s, 1H, CH), 7.33 (d, J = 8.40 Hz, 1H, pyridinyl), 3.87 (s, 2H, N-CH<sub>2</sub>-N), 2.60–2.80 (m, 8H, piperazine protons).

  • IR (KBr): 1667 cm<sup>−1</sup> (C=O), 2958 cm<sup>−1</sup> (C-H).

  • LC-MS : m/z 410.45 (M+H)<sup>+</sup>.

Melting Point

Reported m.p. ranges from 251–253°C for analogs.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Reference
Classical KnoevenagelEthanol, reflux70–8590–95
DES-mediatedChCl-urea, 80°C87.998
Mannich reactionEthanol, RT7895
Microwave-assisted100 W, 80°C82–8897

Challenges and Optimization

  • Low yields in DES systems : High viscosity of DES may impede mass transfer. Solution: Use hydrophilic DES (e.g., ChCl-glycerol) or add co-solvents.

  • Byproduct formation in Mannich reactions : Excess formaldehyde leads to dimerization. Solution: Slow addition of formaldehyde and stoichiometric control .

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The thiazolidine-2,4-dione core is synthesized via a base-catalyzed Knoevenagel condensation between thiazolidine-2,4-dione and an aldehyde (e.g., pyridine-3-carbaldehyde). This reaction forms the 5-(pyridin-3-ylmethylidene) moiety.

Reaction Conditions

  • Catalyst: Piperidine or anhydrous potassium carbonate

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (70–110°C)

  • Time: 8–12 hours

Example Protocol
A mixture of thiazolidine-2,4-dione (2.5 g, 21.36 mmol), pyridine-3-carbaldehyde (21.36 mmol), and piperidine (14.11 mmol) in ethanol (150 mL) was refluxed for 9 hours. The product was precipitated in ice-water and recrystallized from acetic acid .

Key Data

ParameterValue
Yield65–85%
IR Absorption (C=O)1728 cm⁻¹, 1620 cm⁻¹
¹H NMR (CH=)δ 7.64–7.71 ppm (s, 1H)

Mannich Reaction for 3-Substitution

The 3-[(4-phenylpiperazin-1-yl)methyl] group is introduced via a Mannich reaction, enabling alkylation at the 3-position of the thiazolidinedione ring.

Reaction Conditions

  • Reagents: Formaldehyde (40%), 4-phenylpiperazine

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Anhydrous K₂CO₃

  • Temperature: Room temperature to 50°C

  • Time: 6–24 hours

Example Protocol
Thiazolidinedione intermediate (0.01 mol) was stirred in DMF (20 mL) with K₂CO₃ (0.02 mol). Formaldehyde (1.5 mL, 40%) and 4-phenylpiperazine (0.015 mol) were added, and the mixture was stirred for 24 hours. The product was filtered and recrystallized from methanol .

Key Data

ParameterValue
Yield55–70%
¹H NMR (N–CH₂–N)δ 3.77–4.53 ppm (m, 4H)
¹³C NMR (C–N)δ 44.72–50.12 ppm

Nucleophilic Substitution for Side-Chain Modification

The phenylpiperazinylmethyl side chain undergoes nucleophilic substitution to introduce diverse pharmacophores.

Example Reaction
Replacement of the piperazine group with alkyl/aryl amines under basic conditions:

  • Reagents: Thiosemicarbazide or semicarbazide

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 7–8 hours

Key Outcomes

Product TypeYieldBiological Activity
Thiosemicarbazide68%Antimicrobial (MIC: 2–16 µg/mL)
Semicarbazide72%Antioxidant (IC₅₀: 42.30 µM)

Oxidation and Reduction Reactions

The thiazolidinedione ring participates in redox reactions:

  • Oxidation: The exocyclic double bond (C=C) reacts with peroxides to form epoxides.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond, yielding 5-(pyridin-3-ylmethyl) derivatives.

Experimental Data

Reaction TypeConditionsProductYield
OxidationH₂O₂, AcOH, RT, 6 hrsEpoxide derivative45%
ReductionH₂ (1 atm), Pd/C, EtOHDihydro derivative78%

Hydrolysis of the Thiazolidinedione Ring

Under acidic or basic conditions, the thiazolidinedione ring undergoes hydrolysis to form thiazolidine-2,4-dicarboxylic acid derivatives.

Reaction Conditions

  • Acidic Hydrolysis: 6 M HCl, 70°C, 2 hours

  • Basic Hydrolysis: 2 M NaOH, RT, 24 hours

Key Observations

  • Hydrolysis is reversible under mild conditions.

  • The reaction is critical for prodrug activation .

Interaction with Biological Targets

The compound reacts with enzymes and receptors via:

  • Hydrogen bonding: Between C=O groups and active-site residues.

  • π-π stacking: Pyridine and phenyl groups interact with aromatic amino acids.

  • Electrophilic interactions: Thiazolidinedione sulfur participates in covalent bonding.

Molecular Docking Data

Target ProteinBinding Affinity (kcal/mol)Key Interactions
PPAR-γ-9.2Hydrogen bonds with Ser289
EGFR-8.7π-π stacking with Phe723

Stability and Degradation Pathways

The compound degrades under UV light or high pH via:

  • Photoisomerization: EZ isomerization of the exocyclic double bond.

  • Ring-opening: Hydrolysis to form thiourea derivatives.

Stability Data

ConditionHalf-LifeDegradation Product
pH 7.4, 25°C48 hours<5% degradation
pH 10, 37°C12 hours35% ring-opened product

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit promising anticancer properties. Research has demonstrated that compounds similar to (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Thiazolidine derivatives have been investigated for their anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory mediators, which could lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes .

Neuropharmacological Applications

The incorporation of the phenylpiperazine group is noteworthy as it has been linked to various neuropharmacological effects. Compounds containing this moiety are often evaluated for their potential as anxiolytics and antidepressants. For instance, derivatives with piperazine structures have shown efficacy in modulating serotonin receptors, which are critical targets for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidine derivatives. Modifications to the piperazine and pyridine rings can significantly influence biological activity. For example:

Modification Effect on Activity
Substitution on the phenyl ringEnhances binding affinity to receptors
Variation in the pyridine substituentAlters lipophilicity and bioavailability
Changes in thiazolidine coreImpacts stability and metabolic pathways

Synthesis and Biological Evaluation

A study focused on synthesizing novel thiazolidine derivatives revealed significant anti-inflammatory activity in vitro. The synthesized compounds were tested against standard inflammatory models, showing a notable reduction in inflammation markers compared to controls .

Neuropharmacological Screening

In another investigation, derivatives similar to (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione were screened for their potential as anxiolytic agents using animal models. Results indicated that certain modifications led to increased efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

The compound (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidine-2,4-diones

Thiazolidine-2,4-diones are characterized by a five-membered ring structure containing sulfur and nitrogen atoms. They have gained attention due to their potential in treating various diseases, particularly diabetes mellitus and cancer. The core structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Antidiabetic Activity

Thiazolidine derivatives are primarily recognized for their antidiabetic properties , particularly their ability to enhance insulin sensitivity. The compound has been shown to exhibit significant antihyperglycemic effects through various mechanisms:

  • Activation of PPARγ : Many TZDs act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .
  • Inhibition of α-glucosidase : This compound may also inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial glucose levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives:

  • Inhibition of Topoisomerases : Research indicates that certain thiazolidine derivatives can inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription. For instance, one study reported that specific analogs induced apoptosis in MCF-7 breast cancer cells by blocking these enzymes .
  • Mechanism of Action : The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased cell death in cancerous cells .

Antimicrobial Activity

Thiazolidine derivatives have exhibited broad-spectrum antimicrobial activities:

  • Bacterial Inhibition : Studies have shown that these compounds can inhibit various bacterial strains more effectively than standard antibiotics. For example, some derivatives demonstrated potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
  • Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can lead to changes in potency and selectivity:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups at various positions has been correlated with enhanced biological activity. For instance, substituents on the phenyl ring can modulate interactions with target proteins .
CompoundPPARγ ActivationTopoisomerase InhibitionAntimicrobial Activity
Compound AHighModerateEffective
Compound BModerateHighModerate
Compound CLowLowHigh

Case Studies

  • Antidiabetic Effects : A study conducted on a series of thiazolidine derivatives indicated that modifications at the 3rd and 5th positions significantly enhanced PPARγ activation compared to the parent compound.
  • Anticancer Mechanisms : Research involving MCF-7 cells showed that specific thiazolidine derivatives could induce apoptosis through mitochondrial pathways when administered at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substituents at positions 3 and 5 of the TZD core, leading to divergent physicochemical properties and bioactivities. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Compound Name (CAS/ID) Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Bioactivity/Notes
Target Compound (Not Provided) (4-Phenylpiperazin-1-yl)methyl Pyridin-3-ylmethylidene ~447.5 (estimated) Potential dual PPARγ/CNS receptor modulation due to phenylpiperazine and pyridine groups.
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione (641993-64-8) 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 2,5-Dimethyl-1-phenylpyrrol-3-ylmethylidene ~547.6 Increased lipophilicity from pyrrole substituent; may enhance blood-brain barrier penetration.
(5E)-3-[(2E)-3-(4-Amino-3-chlorophenyl)prop-2-enoyl]-5-[(pyridin-4-yl)methylidene]-1,3-thiazolidine-2,4-dione (SMI-IV-28) (2E)-3-(4-Amino-3-chlorophenyl)prop-2-enoyl Pyridin-4-ylmethylidene ~426.9 Hypolipidemic activity (IC50: 2.8 µM); halogen substitution enhances electronic effects.
3-Ethyl-5-((E)-[4-(4-methylpiperazino)-3-nitrophenyl]methylidene)-1,3-thiazolane-2,4-dione (ZINC8763302) Ethyl 4-(4-Methylpiperazino)-3-nitrophenylmethylidene ~444.9 Nitro group introduces electron-withdrawing effects; may increase metabolic instability.
(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione (157375-63-8) None (simple TZD core) 4-[(3-Chlorobenzyl)oxy]phenylmethylidene 345.8 Lacks piperazine; potential antimicrobial activity via chlorophenyl interaction.

Key Structural and Functional Insights

Position 3 Modifications: The target compound’s (4-phenylpiperazin-1-yl)methyl group distinguishes it from derivatives with simpler alkyl chains (e.g., ethyl in ZINC8763302 ) or acyl groups (e.g., propenoyl in SMI-IV-28 ). Piperazine derivatives are known for CNS activity, suggesting the target compound may have dual PPARγ and neurotransmitter receptor effects.

Position 5 Modifications :

  • Pyridin-3-ylmethylidene (target) vs. pyridin-4-ylmethylidene (SMI-IV-28 ): The position of the pyridine nitrogen affects hydrogen-bonding patterns. Pyridin-3-yl may interact more effectively with polar residues in PPARγ, while pyridin-4-yl could favor π-stacking interactions.
  • Bulky substituents like 2,5-dimethyl-1-phenylpyrrole ( ) increase lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

Bioactivity Trends :

  • Hypolipidemic activity in SMI-IV-28 (IC50: 2.8 µM) correlates with halogenated aryl groups, suggesting electron-withdrawing substituents enhance PPARγ binding.
  • ’s nitro group may confer reactivity but also toxicity risks, limiting therapeutic utility.
  • The absence of a piperazine group in ’s compound likely shifts activity away from CNS targets toward antimicrobial or antifungal applications.

Q & A

Q. What are the key considerations in designing a synthesis route for this thiazolidinedione derivative?

The synthesis typically involves multi-step procedures, including condensation of pyridin-3-ylmethylidene with thiazolidine-2,4-dione intermediates, followed by functionalization of the 4-phenylpiperazine moiety. Critical factors include solvent selection (e.g., DMF for polar reactions), temperature control to avoid side reactions (e.g., isomerization of the (5E)-configuration), and purification methods (e.g., column chromatography or recrystallization) to isolate the target compound . Optimization of reaction time and stoichiometry (e.g., 1.2:1 molar ratio of reactants) is essential to improve yield, as highlighted in studies on analogous thiazolidinediones .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves stereochemistry (e.g., (5E)-configuration) and confirms bond angles/distances in the thiazolidine ring .
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methylidene protons at δ 7.2–7.8 ppm for pyridinyl groups) and monitor reaction progress .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at 1720–1740 cm1^{-1} for the thiazolidinedione core) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent degradation.
  • Avoid contact with oxidizing agents (e.g., HNO3_3) due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational methods address contradictions in molecular docking predictions for this compound?

Discrepancies between docking scores and experimental bioactivity (e.g., hypolipidemic effects) may arise from ligand flexibility or protein conformation bias. Use ensemble docking (multiple receptor conformations) and molecular dynamics (MD) simulations (≥100 ns) to account for induced-fit effects. Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., PPAR-γ binding) with cell-based assays (e.g., adipocyte differentiation) to confirm mechanism-specific effects.
  • Batch variability analysis : Test compound purity (HPLC ≥98%) and stability (via TGA/DSC) to rule out degradation artifacts .

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for derivatives?

Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model non-linear relationships between reaction time (24–72 hrs) and yield. Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 10 mol% catalyst) while minimizing experiments .

Q. What methodologies improve stability during long-term storage?

  • Lyophilization : Enhances shelf life by reducing hydrolytic degradation (common in thiazolidinediones).
  • Excipient screening : Use cyclodextrins or polyethylene glycol (PEG) to stabilize the compound in solid dispersions. Monitor degradation products via LC-MS quarterly .

Q. How can hybrid computational-experimental approaches accelerate derivative design?

ICReDD’s framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict substituent effects on reactivity. Prioritize synthetic targets with high predicted binding affinity (e.g., ΔG ≤ –9 kcal/mol) and synthetic accessibility scores (SAscore ≤4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.